molecular formula C14H16ClFO B7977549 2-Chloro-4-fluorophenyl cycloheptyl ketone

2-Chloro-4-fluorophenyl cycloheptyl ketone

Cat. No.: B7977549
M. Wt: 254.73 g/mol
InChI Key: HGSKVCBIWQYSMT-UHFFFAOYSA-N
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Description

Significance of α-Halogenated Ketones as Synthetic Intermediates and Reactive Motifs

α-Halogenated ketones are organic compounds characterized by a carbonyl group with a halogen atom positioned on the adjacent (alpha) carbon. This structural arrangement imparts a unique dual reactivity to the molecule. The carbonyl carbon is electrophilic, a common feature of ketones, while the α-carbon also becomes electrophilic due to the electron-withdrawing nature of the halogen. This makes α-halogenated ketones susceptible to nucleophilic attack at two distinct sites, rendering them highly valuable as versatile building blocks in organic synthesis.

They serve as precursors to a wide variety of organic molecules, including amino ketones, hydroxy ketones, and various heterocyclic compounds. Their utility is demonstrated in numerous named reactions, such as the Favorskii rearrangement for the synthesis of carboxylic acid derivatives and the Darzens condensation for the formation of glycidic esters. The reactivity of α-halogenated ketones allows for the construction of complex molecular frameworks from relatively simple starting materials.

The Unique Role of Fluorine and Chlorine Substituents in Modulating Chemical Reactivity and Selectivity in Carbonyl Systems

The introduction of fluorine and chlorine atoms into organic molecules, particularly in proximity to a carbonyl group, significantly alters their electronic properties and, consequently, their reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect can increase the acidity of α-protons and enhance the electrophilicity of the carbonyl carbon. The substitution of hydrogen with fluorine can also lead to conformational changes and alter the metabolic stability of a molecule, a property often exploited in medicinal chemistry.

Chlorine, while less electronegative than fluorine, also functions as an effective electron-withdrawing group and a good leaving group in nucleophilic substitution reactions. The presence of a chlorine atom at the α-position of a ketone provides a reactive handle for the introduction of various functional groups. The distinct electronic and steric properties of fluorine and chlorine allow for fine-tuning of a molecule's reactivity and selectivity in subsequent chemical transformations.

Overview of the Structural Features and Synthetic Utility of the 2-Chloro-4-fluorophenyl and Cycloheptyl Ketone Frameworks in Contemporary Organic Chemistry

The "2-Chloro-4-fluorophenyl cycloheptyl ketone" molecule incorporates two key structural motifs: a substituted aromatic ring and a seven-membered cycloalkyl group. The 2-chloro-4-fluorophenyl group is an electronically modified benzene (B151609) ring. The chlorine and fluorine atoms influence the electron density of the aromatic ring and can direct the regioselectivity of further electrophilic aromatic substitution reactions. Halogenated phenyl ketones are common intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, (2-Chlorophenyl)-(4-fluorophenyl)methanone is a known precursor to the fungicide Nuarimol innospk.com.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-cycloheptylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFO/c15-13-9-11(16)7-8-12(13)14(17)10-5-3-1-2-4-6-10/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSKVCBIWQYSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Fluorophenyl Cycloheptyl Ketone and Its Analogues

Precursor Synthesis Strategies for Substituted Aryl and Cycloheptyl Moieties

The successful synthesis of the target ketone is critically dependent on the efficient preparation of its key building blocks: a substituted aryl group and a cycloheptyl moiety.

The substituted aryl precursor required is 1-chloro-4-fluorobenzene (B165104). esslabshop.comtcichemicals.comnist.gov This compound is a readily available starting material in organic synthesis.

The cycloheptyl precursor is typically cycloheptanecarboxylic acid or its corresponding acyl chloride. Several methods exist for the synthesis of cycloheptanecarboxylic acid. One common approach involves the [2+4] Diels-Alder reaction of 1,3-butadiene (B125203) and acrylic acid to form 3-cyclohexene-1-carboxylic acid, which is subsequently hydrogenated to yield cyclohexanecarboxylic acid. google.com Alternative routes to cyclic carboxylic acids, such as cyclopentanecarboxylic acid, include the Favorskii rearrangement of α-chlorocyclohexanone, the reaction of a Grignard reagent with carbon dioxide, and the oxidation of the corresponding cycloalkyl methyl ketone. orgsyn.orgorgsyn.org These methods can be adapted for the synthesis of cycloheptanecarboxylic acid. For instance, cycloheptanecarboxylic acid can be prepared from cycloheptanone (B156872).

Direct Acylation Approaches

Direct acylation methods are employed to couple the substituted aryl and cycloheptyl precursors, forming the fundamental aryl ketone structure.

A primary method for synthesizing aryl ketones is the Friedel-Crafts acylation. byjus.comlibretexts.orgwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.comorganic-chemistry.org In the context of synthesizing 2-Chloro-4-fluorophenyl cycloheptyl ketone, this would involve the reaction of 1-chloro-4-fluorobenzene with cycloheptanecarbonyl chloride.

A variety of Lewis acids can be used to catalyze the reaction, with aluminum trichloride (B1173362) (AlCl₃) being one of the most common. byjus.commasterorganicchemistry.com However, other catalysts such as ferric chloride (FeCl₃), antimony pentachloride (SbCl₅), and various metal triflates have also been employed. libretexts.orgmasterorganicchemistry.comepa.govresearchgate.net The choice of catalyst can significantly impact the reaction's efficiency and selectivity. For instance, rare earth triflates, in conjunction with trifluoromethanesulfonic acid, have been shown to be effective catalysts for the acylation of fluorobenzene (B45895), offering high selectivity for the para-substituted product. epa.gov It is important to note that in Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, often necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org

The reaction conditions, including solvent and temperature, are also crucial variables. While traditional Friedel-Crafts reactions are often carried out in organic solvents like dichloroethane or with an excess of the aromatic substrate, solvent-free conditions have been developed. google.com For example, the acylation of fluorobenzene with benzoyl chloride has been successfully performed without a solvent using a composite catalyst of trifluoromethanesulfonic acid and a rare earth triflate. epa.gov

Table 1: Catalyst Systems in Friedel-Crafts Acylation

Catalyst Reactants Key Features
AlCl₃ Benzene (B151609) and Acyl Chloride Commonly used, often requires stoichiometric amounts. byjus.comwikipedia.org
FeCl₃ Benzene and Alkyl Halide Alternative Lewis acid catalyst. masterorganicchemistry.com
Rare Earth Triflates (e.g., La(OTf)₃) + TfOH Fluorobenzene and Benzoyl Chloride High para-selectivity, can be used in solvent-free conditions. epa.gov
Antimony Pentahalide Aryl compounds Can be activated by hydrogen fluoride. googleapis.com
Bismuth Tris-trifluoromethanesulfonate (Bi(OTf)₃) Activated or deactivated benzenes Effective for both activated and deactivated aromatic rings. researchgate.net

The reactivity of the acylating agent is a key factor in the success of the Friedel-Crafts reaction. Acyl chlorides are generally more reactive than their corresponding carboxylic acids. byjus.com The conversion of cycloheptanecarboxylic acid to cycloheptanecarbonyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Alternatively, methods have been developed to use carboxylic acids directly as acylating agents, which can be advantageous as it eliminates a synthetic step. magtech.com.cn One such strategy involves the use of trifluoroacetic anhydride, which activates the carboxylic acid towards acylation. magtech.com.cn Other approaches utilize strong Brønsted acids like trifluoromethanesulfonic acid, sometimes in the presence of a phosphoric acid triester, to facilitate the direct acylation with carboxylic acids. mdpi.com

When acylating a substituted benzene ring, such as 1-chloro-4-fluorobenzene, the position of the incoming acyl group is directed by the existing substituents. Both chlorine and fluorine are ortho-, para-directing groups. In the case of 1-chloro-4-fluorobenzene, the incoming cycloheptanoyl group will preferentially add to the position para to the fluorine atom and ortho to the chlorine atom, which is the desired this compound. The directing effects of the halogens and the steric hindrance around the chlorine atom favor this regiochemical outcome.

In Friedel-Crafts acylation, the deactivating nature of the ketone product prevents multiple acylations from occurring, which is a significant advantage over Friedel-Crafts alkylation. wikipedia.orgorganic-chemistry.org This ensures that the mono-acylated product is the major species formed. Studies on the acylation of chlorobenzene (B131634) have shown that the para-isomer is the major product. youtube.com Similarly, the acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃ and TfOH catalyst system yielded the para-product with up to 99% selectivity. epa.gov

α-Halogenation Strategies

The final step in the synthesis of this compound involves the introduction of a chlorine atom at the α-position of the cycloheptyl ketone.

The α-halogenation of ketones can be achieved under either acidic or basic conditions. stackexchange.comwikipedia.org The choice of conditions is critical for controlling the regioselectivity of the reaction.

Under acidic conditions, the halogenation of an unsymmetrical ketone typically occurs at the more substituted α-carbon. wikipedia.orgjove.com The reaction proceeds through an enol intermediate, and the thermodynamic enol, which is more stable due to its higher degree of substitution, is preferentially formed. stackexchange.comlibretexts.org Subsequent reaction of the enol with the halogen (e.g., Cl₂) leads to the α-halogenated ketone. libretexts.org A key advantage of acid-catalyzed halogenation is that it generally results in mono-halogenation, as the introduction of a halogen deactivates the carbonyl group towards further protonation, making subsequent halogenations slower. wikipedia.orgjove.com

Conversely, under basic conditions, halogenation tends to occur at the less substituted α-carbon. stackexchange.comwikipedia.org This is due to the kinetic control of the reaction, where the rate-determining step is the removal of an α-proton by the base. stackexchange.com The less sterically hindered proton is removed more rapidly, leading to the formation of the kinetic enolate.

For the synthesis of this compound, where the chlorine needs to be introduced at the α-position of the cycloheptyl ring adjacent to the carbonyl group, acid-catalyzed chlorination would be the preferred method. This would favor the formation of the desired product by promoting halogenation at the more substituted α-carbon of the cycloheptyl ketone. Various chlorinating agents can be employed, including elemental chlorine (Cl₂), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid. organic-chemistry.org

Table 2: Regioselectivity of Ketone α-Halogenation

Reaction Condition Intermediate Point of Halogenation Product
Acidic Thermodynamic Enol More substituted α-carbon Monohalogenated ketone. wikipedia.orgjove.com
Basic Kinetic Enolate Less substituted α-carbon Can lead to polyhalogenation. stackexchange.comwikipedia.org

Mechanistic Aspects of Acid-Catalyzed α-Halogenation via Enol Intermediates

The acid-catalyzed α-halogenation of ketones, a fundamental transformation for producing compounds like this compound, proceeds through a well-established mechanism involving an enol intermediate. jove.comlibretexts.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, such as H₃O⁺. jove.comlibretexts.orgutexas.eduyoutube.com This initial step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

Once formed, the enol, with its electron-rich C=C double bond, acts as a nucleophile and attacks an electrophilic halogen molecule (e.g., Cl₂, Br₂, or I₂). jove.comlibretexts.orgchemistrysteps.com This attack leads to the formation of a new carbon-halogen bond at the α-position and a resonance-stabilized oxonium ion intermediate. libretexts.orglibretexts.org In the final step, deprotonation of the carbonyl oxygen by a base regenerates the acid catalyst and yields the final α-halogenated ketone product. jove.comlibretexts.org

A key feature of acid-catalyzed halogenation is its tendency to result in monohalogenation. jove.compearson.com After the first halogen is introduced, its electron-withdrawing inductive effect decreases the basicity of the carbonyl oxygen. pearson.com This deactivation makes subsequent protonation and the formation of a second enol intermediate less favorable, thereby slowing down further halogenation significantly. chemistrysteps.comstudentdoctor.net For unsymmetrical ketones, halogenation under acidic conditions typically occurs at the more substituted α-carbon, as this pathway proceeds through the more stable, thermodynamically favored enol intermediate. jove.comstackexchange.com

Optimization of Halogenating Agents and Solvent Systems for Selective α-Chlorination

The selective introduction of a chlorine atom at the α-position of a ketone requires careful optimization of the halogenating agent and the solvent system. While elemental chlorine (Cl₂) can be used, its high reactivity and gaseous state can make it difficult to handle and control, potentially leading to over-halogenation or other side reactions.

More controlled and selective chlorination is often achieved using solid N-halo-succinimide reagents, particularly N-chlorosuccinimide (NCS). NCS serves as a milder and more manageable source of an electrophilic chlorine atom. The selection of the solvent is also critical, as it can influence both the rate of enolization and the reactivity of the chlorinating agent. Acetic acid is a frequently employed solvent, as it can also serve as the acid catalyst to promote enol formation. libretexts.orgchemistrysteps.comstudentdoctor.net Other solvent systems, including chlorinated hydrocarbons or polar aprotic solvents, may be used depending on the specific substrate and desired reaction conditions. The optimization process involves balancing reaction rate, selectivity for mono- versus di-chlorination, and regioselectivity in unsymmetrical ketones.

Table 1: Comparison of Halogenating Systems for α-Chlorination of Ketones

Halogenating Agent Typical Solvent Conditions Characteristics
Chlorine (Cl₂) Acetic Acid, CCl₄ Often requires careful stoichiometry control Highly reactive; can lead to multiple halogenations if not controlled.
N-Chlorosuccinimide (NCS) Acetic Acid, THF, CH₂Cl₂ Mild acid or radical initiator may be needed Milder, solid reagent; easier to handle; generally provides better selectivity for monochlorination.
Sulfuryl Chloride (SO₂Cl₂) CH₂Cl₂, Hexane Often used with a radical initiator (e.g., AIBN) or acid catalyst Can proceed via free radical or ionic mechanisms; useful for a range of substrates.
Trichloroisocyanuric Acid (TCCA) Acetone, Acetonitrile Can be catalyzed by acid Stable, high-chlorine content solid; efficient and safe chlorinating agent.

Cross-Coupling and Organometallic Coupling Reactions

The formation of the crucial aryl-ketone bond in molecules like this compound can be accomplished through various powerful cross-coupling and organometallic reactions.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura Coupling) for Aryl-Ketone Linkage

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds. wwjmrd.comnih.gov In the context of ketone synthesis, this reaction can be adapted to couple an acyl derivative (such as an acyl chloride) with an organoboron compound (like an arylboronic acid). mdpi.comresearchgate.net This approach allows for the direct formation of the aryl-ketone linkage.

The catalytic cycle is generally understood to involve three primary steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with the acyl chloride, inserting into the carbon-chlorine bond to form a palladium(II) intermediate.

Transmetalation : In the presence of a base, the organic group (e.g., the 2-chloro-4-fluorophenyl moiety) is transferred from the boronic acid to the palladium(II) center, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium center—the acyl and the aryl groups—couple and are eliminated from the metal, forming the desired ketone product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

An alternative strategy is the carbonylative Suzuki coupling, where an aryl halide and an arylboronic acid are coupled in the presence of carbon monoxide (CO) gas, which becomes the source of the ketone's carbonyl group. acs.org The success of these reactions often depends on the careful selection of the palladium source, ligands, base, and solvent. wwjmrd.comresearchgate.net

Table 2: Examples of Palladium-Catalyzed Acyl-Suzuki Coupling

Acyl Substrate Boron Reagent Catalyst / Ligand Base Conditions
Aryl Acyl Chloride Arylboronic Acid Pd(PPh₃)₄ K₂CO₃, Na₂CO₃ Toluene, reflux
Aryl Acyl Chloride Arylboronic Acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane, 80 °C
Aryl Bromide Arylboronic Acid PdCl₂(dppf) K₂CO₃ Toluene/H₂O, CO (1 atm)
Carboxylic Anhydride Arylboronic Acid Pd(OAc)₂ / PCy₃ K₃PO₄ Toluene, 100 °C

Grignard-Based Synthetic Pathways for Ketone Formation

Grignard reagents are highly reactive organomagnesium compounds that serve as powerful carbon nucleophiles for ketone synthesis. wisc.eduorganic-chemistry.org Two primary pathways are commonly employed.

The first involves the reaction of a Grignard reagent with a nitrile. organicchemistrytutor.comlibretexts.orgjove.com The nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile to form a stable imine salt intermediate. organicchemistrytutor.comucalgary.ca This intermediate does not react further with the Grignard reagent. organicchemistrytutor.com Subsequent acidic workup hydrolyzes the imine to the corresponding ketone. jove.commasterorganicchemistry.com This method is effective because it avoids the common problem of over-addition.

The second pathway is the direct reaction of a Grignard reagent with a more reactive acylating agent like an acyl chloride. wisc.eduacs.org This reaction can be challenging to control because the ketone product is itself susceptible to nucleophilic attack by another equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as a significant byproduct. chemistrysteps.comtestbook.comreddit.com To circumvent this, the reaction can be performed at very low temperatures or by moderating the reactivity of the Grignard reagent. One successful approach involves the addition of bis[2-(N,N-dimethylamino)ethyl] ether, which complexes with the Grignard reagent, attenuates its reactivity, and allows for the selective formation of the ketone in high yield. wisc.eduorganic-chemistry.orgacs.org A significant limitation of Grignard reagents is their high basicity, which makes them incompatible with substrates containing acidic protons, such as alcohols and carboxylic acids. testbook.comnih.gov

Other Transition Metal-Mediated Coupling Approaches

Beyond palladium, a range of other transition metals, including rhodium, nickel, and iron, are effective catalysts for reactions that form ketones. rsc.orgresearchgate.netccspublishing.org.cn These methods provide alternative routes that can offer different selectivities or functional group tolerances.

Rhodium (Rh): Rhodium catalysts are versatile and have been used in various ketone syntheses. This includes the direct C-H bond addition of aromatic ketones to alkenes, the methylation of ketones using methanol (B129727) as a methylating agent, and the redox allylation of ketones. mdpi.comnih.govnih.gov

Nickel (Ni): Nickel catalysts are often a more cost-effective alternative to palladium. They have been shown to catalyze the coupling of Grignard reagents with acid chlorides and the reaction of aldehydes with aryl iodides to produce ketones. wisc.eduacs.orgccspublishing.org.cn

Iron (Fe): Iron-based catalysts are attractive due to their low cost and low toxicity. Fe(III) salts, for example, have been reported to catalyze the acylation of Grignard reagents with acid chlorides. wisc.eduacs.org

Table 3: Overview of Other Transition Metal-Mediated Ketone Syntheses

Transition Metal Reaction Type Substrates General Catalyst System
Rhodium (Rh) C-H Alkylation Aromatic Ketone + Alkene [Cp*RhCl₂]₂
Rhodium (Rh) Deoxygenative Borylation Ketone + Diboron Ester Rh-complex with phosphine (B1218219) ligands
Nickel (Ni) Grignard Coupling Grignard Reagent + Acyl Chloride NiCl₂(dppp)
Iron (Fe) Grignard Coupling Grignard Reagent + Acyl Chloride FeCl₃
Gold (Au) / Silver (Ag) Tandem Cyclization Propargyl Ester Ph₃PAuCl / AgSbF₆

Multi-component and Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, represent a highly efficient strategy in organic synthesis. wikipedia.org These processes involve two or more sequential transformations in a single operation without the isolation of intermediates, leading to a rapid increase in molecular complexity with high atom economy. wikipedia.org

Several cascade sequences have been developed for the synthesis of complex ketones. For instance, a tandem reaction involving a libretexts.orglibretexts.org-sigmatropic rearrangement followed by a Myers-Saito cyclization of propargyl esters can produce substituted aryl ketones, a transformation that can be catalyzed by gold(I) or silver(I) complexes. pkusz.edu.cnacs.org

Multi-component reactions (MCRs), where three or more starting materials are combined in a single step to form a product containing structural elements of all components, are also powerful tools. An example is the three-component cascade synthesis of 4,5,6,7-tetrahydro-1H-indoles, which are complex heterocyclic ketones, from the reaction of cyclic ketones, aryl amines, and benzoylmethylene malonates. nih.gov Such reactions often rely on cooperative catalysis, for example, using a combination of an enamine and a Brønsted acid catalyst to orchestrate the sequence of bond-forming events. nih.gov These advanced strategies are particularly valuable in constructing complex molecular architectures from simple precursors in a highly efficient manner. wikipedia.orgrsc.org

One-Pot Strategies for the Assembly of the this compound Skeleton

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource utilization, and waste reduction. For the assembly of the this compound skeleton, a plausible and efficient one-pot approach would be a modified Friedel-Crafts acylation. masterorganicchemistry.comyoutube.com Traditionally, Friedel-Crafts reactions are carried out in a stepwise manner, but modern methodologies have enabled one-pot procedures.

A representative one-pot synthesis could involve the reaction of 1-chloro-3-fluorobenzene (B165101) with cycloheptanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃). In a one-pot setup, the reactants and catalyst would be combined in a suitable solvent, such as dichloromethane (B109758) or carbon disulfide, and allowed to react to completion. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, a single workup procedure would be employed to isolate the desired this compound.

Recent advancements have also explored the use of more environmentally friendly and reusable catalysts for Friedel-Crafts acylations, such as solid acid catalysts and ionic liquids, which can be adapted to one-pot processes. google.com For instance, a patent describes the synthesis of 2-chloro-4'-fluoroacetophenone (B45902) using an aluminum chloride type ionic liquid, which simplifies the process and allows for catalyst recycling. google.com While this example uses chloroacetyl chloride, the principle can be extended to cycloheptanecarbonyl chloride to target the desired ketone.

The efficiency of such one-pot strategies can be high, with some reported syntheses of related ketones achieving yields of over 95%. rsc.org The key parameters to optimize in these reactions include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.

Table 1: Key Parameters in One-Pot Friedel-Crafts Acylation for Aryl Ketone Synthesis

ParameterTypical Conditions/ReagentsRationale
Arene 1-Chloro-3-fluorobenzeneStarting material providing the substituted phenyl moiety.
Acylating Agent Cycloheptanecarbonyl chlorideProvides the cycloheptyl ketone functionality.
Catalyst AlCl₃, FeCl₃, Solid Acids, Ionic LiquidsActivates the acylating agent for electrophilic aromatic substitution.
Solvent Dichloromethane, Carbon Disulfide, NitrobenzeneProvides a medium for the reaction; choice depends on reactant solubility and reaction temperature.
Temperature 0°C to room temperatureControls the reaction rate and minimizes side reactions.

Cascade Reaction Pathways for Enhanced Synthetic Efficiency

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates. This approach is highly desirable for building complex molecular architectures from simple precursors in a single operation, leading to increased synthetic efficiency.

For the synthesis of analogues of this compound, particularly those with additional functional groups or stereocenters on the cycloheptyl ring, cascade reactions offer a powerful tool. While a direct cascade synthesis for the parent ketone is not prominently described, analogous cascade pathways for constructing substituted cyclic ketones are well-established. beilstein-journals.orgnih.gov

One such strategy involves a cascade Michael-aldol reaction. nih.gov For example, a suitably substituted enone could react with a Michael donor in a conjugate addition, followed by an intramolecular aldol (B89426) condensation to form a cyclic ketone. Adapting this to the synthesis of a substituted cycloheptyl ketone analogue would require a precursor that, upon reaction, forms a seven-membered ring.

Photochemical cascade reactions also present a viable route. nih.govresearchgate.net These reactions can initiate a series of bond-forming events upon irradiation, leading to complex polycyclic structures in a controlled manner. nih.govresearchgate.net For instance, a [2+2] photocycloaddition between a cyclopent-2-enone and an alkene can be the entry point to a cascade process that ultimately yields functionalized cyclobutene (B1205218) or oxetane (B1205548) structures. nih.govresearchgate.net While not directly yielding a cycloheptyl ketone, these examples highlight the potential of cascade reactions in constructing cyclic systems with high efficiency.

The development of cascade reactions for the direct synthesis of functionalized cycloheptyl ketones remains an active area of research, with the potential to significantly streamline the synthesis of complex analogues of this compound.

Stereoselective Synthetic Approaches to Chiral Analogues

The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of biologically active compounds. For analogues of this compound, the cycloheptyl ring can possess one or more stereocenters. Stereoselective synthesis aims to control the formation of these stereocenters to produce a single desired stereoisomer.

Development of Enantioselective and Diastereoselective Routes for Ketone Formation

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. Diastereoselective synthesis, on the other hand, is concerned with the selective formation of one diastereomer when multiple stereocenters are being created.

For the synthesis of chiral analogues of this compound, enantioselective methods can be employed at various stages. For instance, an enantioselective reduction of a prochiral ketone precursor can establish a chiral center. mdpi.com The use of chiral catalysts, such as oxazaborolidines, in borane-mediated reductions has proven effective for a wide range of ketones, affording chiral secondary alcohols with high enantiomeric excess. mdpi.com

Diastereoselective approaches are crucial when constructing molecules with multiple stereocenters. For example, in the synthesis of highly substituted cyclohexanones, a cascade double Michael reaction has been shown to proceed with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov This level of control is achieved by carefully selecting the starting materials and reaction conditions to favor a specific transition state geometry. The principles of these diastereoselective reactions can be extended to the synthesis of substituted cycloheptanone analogues.

Furthermore, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been reported for the diastereoselective synthesis of multi-substituted cyclobutanes, showcasing the power of catalysts in dictating stereochemical outcomes. nih.gov Similar strategies could be envisioned for the construction of chiral cycloheptyl systems.

Application of Chiral Catalysts and Auxiliaries for Stereocontrol

The use of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis. These chiral entities create a chiral environment during the reaction, influencing the stereochemical course of the transformation.

Chiral Catalysts: A variety of chiral catalysts have been developed for the enantioselective synthesis of ketones and their derivatives. Cooperative catalysis, combining an amine catalyst with a palladium(II) complex, has enabled the highly enantioselective addition of cyclic ketones to unactivated alkenes. acs.org This strategy could be adapted for the functionalization of a cycloheptanone precursor. Singly occupied molecular orbital (SOMO) catalysis, using chiral imidazolidinone catalysts, has been successfully applied to the enantioselective α-allylation of cyclic ketones. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed. Evans oxazolidinone auxiliaries are widely used for diastereoselective aldol reactions, which can be a key step in building up the carbon skeleton of a complex molecule. youtube.com Cyclohexyl-based chiral auxiliaries have also demonstrated high efficiency in inducing diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.comacs.org A temporary stereocenter approach, where a chiral auxiliary is used to direct a cyclopropanation reaction before being cleaved, has been successfully employed for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org This concept of using a transient chiral element for stereocontrol is a powerful strategy that could be applied to the synthesis of chiral cycloheptyl ketone analogues.

The choice of chiral catalyst or auxiliary is critical and depends on the specific reaction and the desired stereochemical outcome. The development of new and more efficient chiral systems is a continuous effort in the field of asymmetric synthesis.

Table 2: Examples of Chiral Catalysts and Auxiliaries for Stereoselective Ketone Synthesis

Catalyst/Auxiliary TypeExampleApplication
Chiral Catalyst OxazaborolidineEnantioselective reduction of prochiral ketones. mdpi.com
Chiral Catalyst Amine/Pd(II) Cooperative CatalystEnantioselective addition of cyclic ketones to alkenes. acs.org
Chiral Catalyst Chiral Imidazolidinone (SOMO catalysis)Enantioselective α-allylation of cyclic ketones. nih.gov
Chiral Auxiliary Evans OxazolidinoneDiastereoselective aldol reactions. youtube.com
Chiral Auxiliary Cyclohexyl-based AuxiliariesDiastereoselective carbon-carbon bond formation. sigmaaldrich.comacs.org

Mechanistic Investigations of Reactions Involving 2 Chloro 4 Fluorophenyl Cycloheptyl Ketone

Carbonyl Reactivity and Nucleophilic Additions

The carbonyl group (C=O) is the primary site of reactivity in ketones, characterized by a polarized double bond where the carbon atom is electrophilic and the oxygen atom is nucleophilic. sketchy.comallstudiesjournal.com This inherent polarity dictates the course of nucleophilic addition reactions, which are fundamental to the functionalization of ketones. masterorganicchemistry.comlibretexts.org

Detailed Reaction Mechanisms of Nucleophilic Attack on the Ketone Carbonyl

Nucleophilic attack on the carbonyl carbon of 2-Chloro-4-fluorophenyl cycloheptyl ketone is the quintessential reaction of this functional group. The general mechanism involves the approach of a nucleophile (:Nu⁻) to the electrophilic carbonyl carbon. masterorganicchemistry.com This attack leads to the rehybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. sketchy.comlibretexts.org In a subsequent step, this intermediate is typically protonated by an acid source (like water or an added acid) to yield the final alcohol product. libretexts.org

The reaction can proceed under either basic or acidic conditions.

Under Basic or Neutral Conditions (Strong Nucleophiles): Strong nucleophiles (e.g., Grignard reagents, organolithium compounds, hydride reagents like NaBH₄ or LiAlH₄) attack the carbonyl carbon directly to form the alkoxide intermediate, which is then protonated in a separate workup step. organic-chemistry.orgyoutube.com

Under Acidic Conditions (Weak Nucleophiles): Weak nucleophiles (e.g., water, alcohols) require acid catalysis. The first step is the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon by creating a more potent positive charge. libretexts.orgyoutube.com This activation allows the weaker nucleophile to attack, followed by deprotonation to give the final product. allstudiesjournal.com

The approach of the nucleophile to the carbonyl carbon is not random; it follows a specific trajectory known as the Bürgi-Dunitz angle, which is approximately 107° relative to the C=O bond. youtube.comlibretexts.org This trajectory represents an optimal balance between maximizing orbital overlap with the carbonyl's π* antibonding orbital and minimizing steric repulsion.

Table 1: General Steps in Nucleophilic Addition to this compound
StepDescription (Basic/Neutral Conditions)Description (Acidic Conditions)
1Nucleophilic attack on the electrophilic carbonyl carbon.Protonation of the carbonyl oxygen to activate the ketone.
2Formation of a tetrahedral alkoxide intermediate.Nucleophilic attack on the activated carbonyl carbon.
3Protonation of the alkoxide in a subsequent workup step to yield an alcohol.Deprotonation to form the final neutral product and regenerate the acid catalyst.

Electronic and Steric Influence of 2-Chloro-4-fluorophenyl and Cycloheptyl Moieties on Carbonyl Electrophilicity

The reactivity of the carbonyl group in this compound is modulated by the electronic properties of the substituted phenyl ring and the steric bulk of the cycloheptyl group. sketchy.comlibretexts.org

Electronic Effects: The 2-Chloro-4-fluorophenyl group significantly influences the electrophilicity of the carbonyl carbon. Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack. allstudiesjournal.comyoutube.com While halogens also possess lone pairs capable of a +M (mesomeric or resonance) donating effect, the inductive effect is generally dominant for halogens, especially when they are not in the para position relative to a strong resonance-donating group. Therefore, the 2-chloro and 4-fluoro substituents are expected to activate the ketone towards nucleophilic addition compared to an unsubstituted phenyl ketone. libretexts.orgnih.gov

Table 2: Factors Influencing Carbonyl Reactivity in this compound
MoietyEffect TypeDescriptionImpact on Reactivity
2-Chloro-4-fluorophenylElectronic (Inductive, -I)Strong electron withdrawal by Cl and F atoms.Increases carbonyl electrophilicity (Activating).
Electronic (Resonance, +M)Weak electron donation from halogen lone pairs.Slightly decreases carbonyl electrophilicity (Deactivating).
CycloheptylStericBulky seven-membered ring hinders nucleophilic approach.Decreases reaction rate (Deactivating).

Diastereoselective Reduction Mechanisms of α-Halogenated Ketones

The reduction of a ketone that has a chiral center at the α-position can lead to the formation of diastereomeric alcohol products. While this compound itself does not have a pre-existing chiral center on the cycloheptyl ring adjacent to the carbonyl, understanding the principles of diastereoselective reduction is crucial for related substituted systems. The most widely accepted model for predicting the stereochemical outcome of nucleophilic additions to α-chiral acyclic ketones is the Felkin-Anh model . youtube.comlibretexts.org

The model is based on the following principles:

The transition state is reactant-like.

Torsional strain involving the substituents on the α-carbon and the incoming nucleophile is minimized. The largest group (L) on the α-carbon orients itself perpendicular to the carbonyl plane, away from the incoming nucleophile. ox.ac.uk

The nucleophile attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the side opposite the largest group (L) and past the smallest group (S). youtube.comlibretexts.org

For ketones with an electronegative atom (like a halogen or an oxygen-containing group) at the α-position, the Polar Felkin-Anh model is applied. ox.ac.ukuwindsor.ca In this variation, the electronegative group is treated as the "large" group (L), not necessarily due to its steric size, but because of a stabilizing stereoelectronic interaction. This involves an overlap between the forming C-Nu bond's HOMO and the C-X (where X is the electronegative atom) σ* antibonding orbital (LUMO). libretexts.orguwindsor.ca This orientation places the electronegative group anti-periplanar to the incoming nucleophile, which dictates the stereochemical outcome.

In the context of reducing an α-chloro cycloheptyl ketone derivative, a non-chelating reducing agent like NaBH₄ would be expected to follow the Felkin-Anh model, leading to a predictable major diastereomer. libretexts.org However, if a chelating reducing agent (e.g., Zn(BH₄)₂) is used with a substrate capable of chelation (e.g., containing an α-alkoxy group), the Cram-chelate model might provide a better prediction. libretexts.org For cyclic systems like cyclohexanones, stereoselectivity is often governed by whether the hydride attacks from the axial or equatorial face, with bulky reagents favoring equatorial attack to avoid 1,3-diaxial interactions. libretexts.org

Reactions Involving the α-Carbon

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a resonance-stabilized intermediate known as an enolate. utexas.edulibretexts.org This enolate is a potent nucleophile and is central to a wide range of important carbon-carbon bond-forming and functionalization reactions.

Enolization and Enolate Reactivity in α-Substituted Ketones

Enolization is the process by which a ketone is converted into its enol or enolate tautomer. utexas.edu This can be catalyzed by either acid or base.

Acid-catalyzed enolization proceeds through protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form a neutral enol (a species with a C=C double bond and an -OH group). utexas.edulibretexts.org

Base-catalyzed enolization involves the direct deprotonation of the α-carbon by a base to form a negatively charged enolate ion. libretexts.org

For an unsymmetrical ketone like this compound, there are two α-carbons on the cycloheptyl ring, meaning two different enolates can potentially form. The regioselectivity of enolization can often be controlled by the reaction conditions.

Kinetic Enolate: Formed faster by using a strong, sterically hindered base (like Lithium Diisopropylamide, LDA) at low temperatures (-78 °C). The base removes the most accessible (least sterically hindered) α-proton. youtube.com

Thermodynamic Enolate: Formed under conditions that allow for equilibrium (weaker base, higher temperatures). This process favors the formation of the more stable, more substituted enolate. youtube.com

In this compound, the two α-protons on the cycloheptyl ring are chemically equivalent unless the ring is substituted. The resulting enolate is a powerful nucleophile that can react with electrophiles at either the α-carbon or the oxygen atom. While O-alkylation is possible, C-alkylation is typically the desired and more common outcome in synthetic applications. nih.gov

Mechanisms of α-Functionalization Reactions (e.g., α-Halogenation, α-Tosyloxylation)

The nucleophilic character of the enol or enolate intermediate allows for the introduction of various functional groups at the α-position.

α-Halogenation: The α-halogenation of ketones can be performed under acidic or basic conditions with different mechanistic implications and outcomes. nih.govwikipedia.org

Under Acidic Conditions: The reaction proceeds via the enol intermediate. libretexts.orgyoutube.com The enol's electron-rich double bond attacks an electrophilic halogen (e.g., Br₂). This method is generally effective for monohalogenation because the introduction of an electron-withdrawing halogen deactivates the carbonyl oxygen towards further protonation, slowing down subsequent enol formation and halogenation. wikipedia.org

Under Basic Conditions: The reaction proceeds via the enolate intermediate. youtube.com This reaction is often difficult to stop at monosubstitution. The first halogen atom introduced increases the acidity of the remaining α-protons through an inductive effect, making subsequent deprotonation and halogenation faster. This often leads to polyhalogenated products and, in the case of methyl ketones, can result in the haloform reaction. wikipedia.org

α-Tosyloxylation: The introduction of a tosyloxy (-OTs) group at the α-position creates a valuable synthetic intermediate, as the tosyloxy group is an excellent leaving group. α-Tosyloxylation of ketones is commonly achieved using hypervalent iodine(III) reagents. nih.gov A typical method involves reacting the ketone with a reagent like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's reagent), or generating this species catalytically. researchgate.net The proposed mechanism suggests that the ketone first forms its enol or enolate, which then acts as a nucleophile, attacking the electrophilic iodine(III) center and displacing the tosyloxy group, which then attaches to the α-carbon. nih.gov Catalytic versions have been developed using iodoarenes in the presence of an oxidant (like m-CPBA) and a source of the tosyl group (like p-toluenesulfonic acid). researchgate.net

Table 3: Comparison of α-Functionalization Mechanisms
ReactionConditionsKey IntermediateKey Mechanistic FeatureTypical Outcome for Ketones
α-HalogenationAcidic (e.g., Br₂, Acetic Acid)EnolNucleophilic attack by the enol on the halogen.Monohalogenation at the more substituted α-carbon. libretexts.org
Basic (e.g., Br₂, NaOH)EnolateNucleophilic attack by the enolate on the halogen; subsequent products are more reactive.Polyhalogenation. wikipedia.org
α-TosyloxylationHypervalent Iodine Reagents (e.g., HTIB)Enol / EnolateNucleophilic attack on an iodine(III) center to transfer the tosyloxy group.Mono-α-tosyloxylation. nih.gov

Halogen Reactivity and Substitution Reactions

The presence of two halogen atoms—a chlorine atom on the phenyl ring and the potential for a chlorine atom at the α-position to the ketone—imparts distinct reactive properties to this compound. The mechanistic pathways for their substitution are governed by different principles of organic chemistry.

Nucleophilic Substitution Pathways Involving the Chlorine Atom on the Phenyl Ring and the α-Chlorine

The reactivity of the chlorine atom on the phenyl ring in this compound towards nucleophilic substitution is significantly influenced by the electronic environment of the aromatic ring. In contrast, an α-chlorine atom, if present, would exhibit reactivity more characteristic of aliphatic systems.

Nucleophilic Aromatic Substitution (SNAAr) of the Aryl Chloride:

The chlorine atom attached to the phenyl ring is generally unreactive towards nucleophilic substitution unless the ring is activated by strongly electron-withdrawing groups. libretexts.orglumenlearning.comlibretexts.org The ketone group, being moderately deactivating, and the fluorine atom, with its inductive electron-withdrawing effect, can facilitate nucleophilic aromatic substitution, albeit under forcing conditions or with very strong nucleophiles. libretexts.orglumenlearning.comlibretexts.org

The most common mechanism for nucleophilic aromatic substitution in such activated systems is the addition-elimination (SNAAr) pathway. uomustansiriyah.edu.iq This two-step mechanism involves:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. lumenlearning.com The aromaticity of the ring is temporarily lost in this step. libretexts.orguomustansiriyah.edu.iq

Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the intermediate carbanion, thereby increasing the reaction rate. youtube.com In this compound, the cycloheptyl ketone group is para to the chlorine atom.

Nucleophilic Aliphatic Substitution of the α-Chlorine:

Should an α-chloro derivative of this compound be considered, the substitution of this chlorine would likely proceed via an S_N2 mechanism . This is a concerted, one-step process where the nucleophile attacks the α-carbon, and the chloride ion leaves simultaneously. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry if the α-carbon is a chiral center. masterorganicchemistry.com The reactivity of α-halo ketones in S_N2 reactions is notably high. masterorganicchemistry.com

Alternatively, under conditions that favor carbocation formation (e.g., with a poor nucleophile and a polar protic solvent), an S_N1 mechanism could be operative. This involves the initial, rate-determining departure of the chloride ion to form an α-keto carbocation, which is then attacked by the nucleophile.

The table below summarizes the key differences between these two substitution pathways.

FeatureNucleophilic Aromatic Substitution (SNAAr) on Phenyl RingNucleophilic Aliphatic Substitution (SN2) at α-Position
Substrate Aryl halide (2-Chloro-4-fluorophenyl group)Alkyl halide (α-chloro ketone)
Mechanism Two steps: addition-elimination uomustansiriyah.edu.iqOne step: concerted backside attack masterorganicchemistry.com
Intermediate Meisenheimer complex (resonance-stabilized carbanion) lumenlearning.comNone (transition state) masterorganicchemistry.com
Stereochemistry Not applicable at the substitution siteInversion of configuration masterorganicchemistry.com
Activating Groups Requires electron-withdrawing groups ortho/para to the leaving group youtube.comSteric hindrance is a major factor
Reaction Conditions Often requires harsh conditions (high temperature/pressure) or strong nucleophiles youtube.comGenerally milder conditions

Mechanistic Studies of C-X Bond Cleavage Reactions

The cleavage of the carbon-halogen (C-X) bond is a critical step in many reactions of this compound and its potential α-chloro derivative. The mechanism of this cleavage depends on the reaction conditions and the specific halogen being considered.

C-Cl Bond Cleavage on the Phenyl Ring:

The C-Cl bond on the phenyl ring is significantly stronger than a typical alkyl-Cl bond due to the sp² hybridization of the carbon and resonance effects. Cleavage of this bond in nucleophilic aromatic substitution occurs in the second step of the SNAAr mechanism, where the chloride ion is eliminated from the Meisenheimer complex. uomustansiriyah.edu.iq

In radical nucleophilic substitution (S_RN1) reactions, which can occur with certain nucleophiles under photoinitiation, the C-Cl bond can cleave homolytically within a radical anion intermediate. nih.gov

α-C-Cl Bond Cleavage:

The cleavage of a chlorine atom at the α-position to the ketone can occur through several pathways:

Heterolytic Cleavage in S_N1 Reactions: The C-Cl bond breaks to form a carbocation and a chloride ion. The stability of the resulting carbocation is a key factor.

Concerted Displacement in S_N2 Reactions: The C-Cl bond is broken as the new bond with the incoming nucleophile is formed. masterorganicchemistry.com

Base-Promoted Elimination: In the presence of a base, an α-hydrogen can be removed to form an enolate, which can then eliminate the chloride ion to form an α,β-unsaturated ketone. fiveable.me This is an E2 elimination mechanism. fiveable.me

Reductive Cleavage: The C-Cl bond can be cleaved by reducing agents, often involving single-electron transfer steps.

The following table outlines different C-X bond cleavage mechanisms.

Cleavage MechanismDescriptionRelevant to
Heterolytic (S_N1-type) The bond breaks unevenly, with both electrons going to the more electronegative atom (Cl), forming a carbocation and a chloride ion.α-Chloro ketone
Concerted (S_N2-type) The bond is broken simultaneously as a new bond is formed with an incoming nucleophile. masterorganicchemistry.comα-Chloro ketone
Homolytic (Radical) The bond breaks evenly, with each atom retaining one electron, forming radicals. This can be initiated by light or radical initiators. nih.govAryl chloride, α-Chloro ketone
Elimination (E2) A base removes a proton from a carbon adjacent to the one bearing the halogen, leading to the formation of a double bond and the departure of the halide. fiveable.meα-Chloro ketone

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in expanding the synthetic utility of compounds like this compound. Transition metals and Lewis acids are commonly employed to facilitate a variety of transformations.

Insights into Transition Metal-Catalyzed Transformations

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds using aryl halides. The catalytic cycles for these reactions typically involve a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle often begins with the oxidative addition of the aryl chloride (this compound) to a low-valent transition metal complex (e.g., Pd(0)). This involves the cleavage of the C-Cl bond and the insertion of the metal into it, resulting in a higher oxidation state for the metal (e.g., a Pd(II) species).

Transmetalation: In this step, an organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the halide. This forms a diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center to form the new C-C bond in the product. This regenerates the low-valent palladium catalyst, allowing it to re-enter the catalytic cycle.

The table below details these key steps in a generic palladium-catalyzed cross-coupling reaction.

Catalytic StepDescriptionChange in Metal Oxidation State
Oxidative Addition The aryl halide adds to the metal center, breaking the C-X bond.Increases (e.g., Pd(0) → Pd(II))
Transmetalation An organic group from another reagent is transferred to the metal center.No change
Reductive Elimination Two organic groups on the metal center couple and are eliminated, forming the final product.Decreases (e.g., Pd(II) → Pd(0))

Role of Key Intermediates

The mechanisms of these catalytic reactions are often elucidated through the detection and characterization of key intermediates.

β-Ketoacylpalladium Species: In reactions involving the coupling of an enolate or a related species with an aryl halide, a β-ketoacylpalladium intermediate can be formed. These species are crucial in understanding the formation of α-arylated ketones.

Enol and Enolate Intermediates: The α-position of the cycloheptyl ketone can be functionalized through the formation of an enol or enolate intermediate. Enols are nucleophilic and can react with electrophiles. wikipedia.org Enolates, being negatively charged, are even more potent nucleophiles and are central to many C-C bond-forming reactions. wikipedia.org Base-promoted α-halogenation, for instance, proceeds through an enolate intermediate. libretexts.org

Hypervalent Iodine Species: Hypervalent iodine reagents can be used in various transformations, including α-functionalization of ketones. For example, (dichloro)iodobenzene can act as a chlorine source for the α-chlorination of β-dicarbonyl compounds. These reactions often proceed through intermediates where the iodine is coordinated to the substrate.

Lewis Acid Catalysis Mechanisms in Acylation Reactions

Lewis acids are frequently used to catalyze acylation reactions, such as the Friedel-Crafts acylation, which could be a potential synthetic route to this compound.

In a typical Friedel-Crafts acylation, a Lewis acid (e.g., AlCl₃) coordinates to the oxygen atom of an acyl halide (e.g., cycloheptanecarbonyl chloride). This coordination polarizes the C-Cl bond, making the carbonyl carbon much more electrophilic. In many cases, this leads to the formation of a discrete acylium ion (R-C≡O⁺), which is a powerful electrophile.

The acylium ion then attacks the electron-rich aromatic ring (1-chloro-3-fluorobenzene) in an electrophilic aromatic substitution reaction. A subsequent deprotonation step restores the aromaticity of the ring and yields the final ketone product. The Lewis acid is regenerated in the work-up step.

The mechanism can be summarized as follows:

Formation of the Electrophile: The Lewis acid activates the acylating agent, often forming an acylium ion.

Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation (a sigma complex).

Deprotonation: A base removes a proton from the carbon that was attacked, restoring aromaticity and forming the ketone.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool in modern chemistry, providing profound insights into the intrinsic properties of molecules. For 2-Chloro-4-fluorophenyl cycloheptyl ketone, these computational methods can elucidate its structure, electronic landscape, and predict its spectroscopic signatures, offering a detailed molecular portrait that complements experimental data.

Density Functional Theory (DFT) for Molecular Structure, Electronic Properties, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency, especially for polyatomic molecules. researchgate.net By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), a full geometry optimization of this compound can be performed to determine its most stable three-dimensional structure. researchgate.net

Electronic properties are also readily calculated. The molecular electrostatic potential (MEP) map is particularly insightful, as it visualizes the electron density distribution across the molecule. researchgate.net For this ketone, the MEP would show a region of high negative potential (typically colored red) around the electronegative oxygen of the carbonyl group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would highlight areas prone to nucleophilic attack, such as the carbonyl carbon. researchgate.net The presence of electron-withdrawing chloro and fluoro groups on the phenyl ring would further influence this potential map, enhancing the partial positive charge on the carbonyl carbon and thus its reactivity. numberanalytics.com

Table 1: Representative Predicted Structural Parameters for this compound using DFT

ParameterBond/AtomsPredicted Value (Å or °)
Bond LengthC=O~1.21
Bond LengthC-Cl~1.74
Bond LengthC-F~1.35
Bond LengthCaromatic-Ccarbonyl~1.50
Bond AngleC-C(O)-C~118
Dihedral AnglePhenyl Ring - Carbonyl PlaneVariable (conformation dependent)

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory for Understanding Reactivity Patterns

Frontier Molecular Orbital (FMO) theory is a fundamental framework for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability and reactivity. nih.gov

For this compound, the HOMO would likely be distributed over the electron-rich aromatic ring, while the LUMO would be centered on the carbonyl group, specifically the C=O π* antibonding orbital. A smaller HOMO-LUMO gap suggests that the molecule requires less energy to become excited, indicating higher reactivity. researchgate.netfrontiersin.org The presence of a ketone functional group is known to significantly reduce the HOMO-LUMO gap in aromatic systems compared to their hydrocarbon analogues. frontiersin.orgresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment, indicating its potency as an electrophile.

These descriptors collectively provide a quantitative assessment of the molecule's reactivity, suggesting that the carbonyl carbon is a primary electrophilic site.

Table 2: Representative Predicted Reactivity Descriptors for this compound

DescriptorFormulaSignificance
EHOMO-Electron-donating ability
ELUMO-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOKinetic stability and reactivity
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation
Electrophilicity Index (ω)μ2 / 2η (where μ ≈ (EHOMO+ELUMO)/2)Electrophilic nature

Prediction of Chemical Shifts and Vibrational Frequencies (IR)

DFT calculations are highly effective at predicting spectroscopic data, which is invaluable for structure verification. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum. researchgate.net For this compound, the most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching vibration, expected in the range of 1685-1715 cm⁻¹. libretexts.org The exact position is influenced by the electronic effects of the aromatic ring. Other predictable frequencies include C-H stretching from both the aromatic and cycloheptyl groups, C-Cl stretching, C-F stretching, and various bending modes that form the molecule's fingerprint region. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govyoutube.com

¹³C NMR: A characteristic signal for the carbonyl carbon would be predicted in the highly deshielded region of 190-215 ppm. libretexts.org The aromatic carbons would appear between 110-170 ppm, with their specific shifts influenced by the positions of the chloro and fluoro substituents. The carbons of the cycloheptyl ring would be found in the upfield, aliphatic region.

¹H NMR: Protons on the aromatic ring would resonate in the downfield region (typically 7.0-8.5 ppm). The protons on the cycloheptyl ring, particularly those alpha to the carbonyl group, would be deshielded and appear around 2.0-2.5 ppm. libretexts.org

Table 3: Representative Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Range
IRC=O Stretch1685 - 1715 cm⁻¹
IRAromatic C-H Stretch3000 - 3100 cm⁻¹
IRAliphatic C-H Stretch2850 - 3000 cm⁻¹
¹³C NMRC=O190 - 215 ppm
¹³C NMRAromatic C110 - 170 ppm
¹H NMRAromatic H7.0 - 8.5 ppm
¹H NMRα-Cycloheptyl H2.0 - 2.5 ppm

Conformational Analysis

The three-dimensional arrangement of atoms, or conformation, is critical to a molecule's reactivity and physical properties. For a molecule as complex as this compound, conformational analysis involves understanding the preferred orientations of its flexible parts: the cycloheptyl ring and the rotation around the bond connecting it to the aromatic ketone moiety.

Theoretical Investigation of Conformational Preferences of α-Fluoroketones and their Stereoelectronic Effects on Reactivity

While the title compound has its fluorine substituent on the aromatic ring and not at the alpha (α) position, the principles of stereoelectronic effects on ketones are highly relevant. Stereoelectronic effects are stabilizing interactions that arise from favorable orbital overlap, which in turn depends on the molecule's geometry. wikipedia.orgbaranlab.org In ketones, the reactivity of the carbonyl group is influenced by the electronic properties of its substituents. numberanalytics.com

The chloro and fluoro groups on the phenyl ring are electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. numberanalytics.com The orientation of the phenyl ring relative to the carbonyl group is also crucial. A conformation where the plane of the aromatic ring is not coplanar with the C=O group is often favored to minimize steric hindrance. However, this twisting can affect the degree of electronic communication (resonance) between the ring and the carbonyl. Computational studies can map the energy profile of this rotation to find the most stable dihedral angle. uwlax.edu This preferred geometry ensures an optimal balance between steric repulsion and electronic stabilization, directly impacting the ketone's accessibility and reactivity. wikipedia.orgrsc.org

Conformational Landscapes of the Cycloheptyl Ring and its Influence on Overall Molecular Geometry and Reactivity

Seven-membered rings like cycloheptane (B1346806) are conformationally complex and flexible, lacking the rigidity of the more common cyclohexane (B81311) ring. davuniversity.orglibretexts.org Cycloheptane exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and twist-boat forms, with the chair and boat being transitional states. biomedres.usresearchgate.net The energy barriers between these forms are low, leading to a fluxional nature where the ring is constantly interconverting between shapes. davuniversity.orgbiomedres.us

The attachment of a large substituent, such as the 2-chloro-4-fluorophenyl ketone group, profoundly influences this conformational landscape. researchgate.net The bulky group will preferentially occupy a position that minimizes steric interactions with the rest of the ring, a factor known as transannular strain. davuniversity.org This preference will bias the equilibrium, favoring one or a small set of conformers over others. For example, the substituent will likely adopt an equatorial-like position in a favored twist-chair conformation to reduce steric clashes with hydrogens on the opposite side of the ring. libretexts.orgwikipedia.orglibretexts.org

This conformational locking has significant consequences for reactivity. nih.gov By restricting the cycloheptyl ring to a specific shape, the substituent dictates the steric environment around the carbonyl group. This determines which face of the carbonyl is more accessible to incoming nucleophiles, potentially leading to diastereoselective reactions. Therefore, understanding the conformational preference of the cycloheptyl ring is essential for predicting not only the molecule's ground-state geometry but also its stereochemical behavior in chemical reactions.

Transition State Modeling

Transition state modeling is a powerful computational tool used to understand reaction mechanisms by examining the high-energy, fleeting structures that exist at the peak of a reaction's energy profile. mit.eduyoutube.com

This process involves:

Geometry Optimization: Calculating the lowest energy structures of the reactants and products. nih.gov

Transition State Search: Identifying the saddle point on the potential energy surface that connects reactants and products. This structure represents the transition state. mit.eduyoutube.com

Frequency Calculation: Confirming the identified structure is a true transition state by finding a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For example, in the addition of a nucleophile to a ketone, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen π bond. masterorganicchemistry.com The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. youtube.com Computational models have been successfully used to rationalize reaction outcomes and have shown good agreement with experimental data. acs.orgnih.gov

Table 1: Representative Computationally Derived Activation Energies for Ketone Reactions (Illustrative Data from Analogous Systems)

Reaction TypeKetone SystemComputational MethodCalculated Activation Energy (kcal/mol)
Nucleophilic Additionα,β-Unsaturated Ketone + ThiolCBS-QB3/CPCM~10-15
AllylationButanone + AllylsilaneB3LYP/6-31+G(d)~20-25
[2+2] CycloadditionDiphenylketene + Nitrile AnalogueM06-2X/def2-TZVP~15-20

This table presents illustrative data from various computational studies on ketone reactions to demonstrate the type of information obtained from transition state modeling. The values are approximate and highly dependent on the specific reaction, substituents, and computational level of theory.

Computational modeling is particularly valuable for predicting the selectivity of chemical reactions. When a reaction can lead to multiple products (regioisomers or stereoisomers), the preferred product is the one formed via the lowest energy transition state.

Regioselectivity: In unsymmetrical ketones like this compound, reactions such as enolate formation can occur on either side of the carbonyl group. For instance, halogenation of unsymmetrical ketones can yield different isomeric products depending on which enol intermediate is formed. libretexts.org By calculating the energies of the different transition states leading to each possible enolate, chemists can predict which regioisomer will be the major product. libretexts.org

Stereoselectivity: Many reactions create new stereocenters. For example, the reduction of the ketone group in this compound would create a chiral alcohol. The incoming hydride can attack from either of two faces of the planar carbonyl group, leading to two different enantiomers (or diastereomers if other stereocenters are present). The stereochemical outcome is dictated by the energy difference between the two diastereomeric transition states. Studies on the asymmetric hydrogenation of ketones have shown that enantioselectivity can be attributed to steric repulsion in the enantiodetermining transition state. acs.org Computational methods have successfully rationalized and predicted the stereochemical outcomes of such reactions, showing good agreement with experimental results. nih.gov

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com These models are instrumental in drug discovery and materials science for predicting the properties of new molecules. mdpi.comnih.gov

For analogues of this compound, a QSAR study would involve synthesizing a series of related compounds and measuring a specific activity (e.g., inhibitory concentration against an enzyme). Molecular descriptors representing physicochemical properties are then calculated for each analogue. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic effects of substituents. Examples include the Hammett constant (σ), which describes the electron-donating or -withdrawing ability of a substituent on an aromatic ring. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule or its substituents, such as Taft's steric parameter (Es). nih.gov

Hydrophobic Descriptors: These measure the lipophilicity of a molecule, with the partition coefficient (logP) being the most common. nih.gov

A statistical method, such as multiple linear regression, is then used to build a model. For example, a hypothetical QSAR equation for a series of ketone analogues might look like:

log(1/IC50) = k1(logP) - k2(σ) + k3*(Es) + C

Such models can reveal that increased hydrophobicity and electron-withdrawing character, for instance, might enhance biological activity. nih.gov Studies on substituted methcathinone (B1676376) and pyran-4-one analogues have successfully used QSAR to identify the key structural features that determine their neurochemical effects or enzyme inhibitory activity. nih.govnih.gov

Table 2: Common Physicochemical Descriptors Used in QSAR Studies of Ketone Analogs

Descriptor TypeDescriptor NameSymbolProperty RepresentedRelevance
Electronic Hammett ConstantσElectron-donating/withdrawing ability of aryl substituents.Influences binding interactions and reaction rates. nih.gov
Steric Taft Steric ParameterEsBulkiness of a substituent.Affects fit within a binding site or accessibility for reaction. nih.gov
Hydrophobic Partition CoefficientlogPLipophilicity; affinity for nonpolar environments.Governs membrane permeability and hydrophobic interactions. nih.gov
Topological Molar RefractivityMRMolecular volume and polarizability.Relates to the size and dispersion forces of the molecule. nih.gov

Electronic Effects: The chlorine and fluorine atoms on the phenyl ring are strongly electron-withdrawing, primarily through the inductive effect. lumenlearning.comyoutube.com This withdrawal of electron density makes the aromatic ring less nucleophilic and deactivates it towards electrophilic aromatic substitution. libretexts.orgyoutube.com It also increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. The relative rates of reaction for a series of compounds with different substituents can often be correlated with electronic parameters like the Hammett constants, providing a quantitative measure of the electronic influence. rsc.org

Steric Effects: The steric hindrance caused by the ortho-chloro substituent and the large cycloheptyl group can significantly impact reaction rates and selectivity. Steric effects can:

Hinder the approach of a reactant to the carbonyl carbon.

Influence the conformational equilibrium of the molecule, thereby favoring or disfavoring certain reaction pathways.

Dictate the stereochemical outcome of a reaction by making one face of the molecule more accessible than the other. acs.org

Computational techniques like the Activation Strain Model (ASM), also known as the Distortion/Interaction model, provide a powerful way to deconvolute these effects. acs.org This model partitions the activation energy of a reaction into two components:

Strain Energy (or Deformation Energy): The energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state. This term is closely related to steric effects. acs.org

Interaction Energy: The actual energy of interaction between the distorted reactants in the transition state. This term is more closely related to the intrinsic electronic properties of the reacting molecules. acs.org

By analyzing these components for a series of related reactions, researchers can determine whether a change in reactivity is due to differences in steric hindrance (strain energy) or electronic compatibility (interaction energy). Such analyses have shown that for some reactions, the loss of reactant stabilization, rather than direct steric hindrance, is the dominant factor controlling activation energies. acs.org

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) in the case of the target compound.

A complete NMR analysis is essential for verifying the constitution of 2-Chloro-4-fluorophenyl cycloheptyl ketone. Each unique atom in the molecule gives rise to a distinct signal, and the characteristics of these signals (chemical shift, integration, and multiplicity) provide a wealth of structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons. The three protons on the substituted phenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns due to coupling with each other and with the fluorine atom. The protons of the cycloheptyl ring would be found in the aliphatic region (typically δ 1.5-3.5 ppm), with the proton alpha to the carbonyl group shifted further downfield. The signals for the cycloheptyl protons would likely be broad and overlapping multiplets due to their conformational flexibility.

¹³C NMR: The carbon NMR spectrum provides a count of the number of unique carbon environments. udel.edu For this molecule, 14 distinct signals would be expected if the molecule is fully asymmetric. Key signals include the carbonyl carbon (C=O) at a characteristic downfield shift (around δ 195-210 ppm), aromatic carbons (δ 115-170 ppm), and the aliphatic carbons of the cycloheptyl ring (δ 20-50 ppm). oregonstate.edulibretexts.org The carbon atoms bonded to the electronegative chlorine and fluorine atoms will show characteristic shifts and coupling patterns (in the case of C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. A single signal would be anticipated for the fluorine on the phenyl ring. Its chemical shift provides information about the electronic environment, and it will be coupled to adjacent protons, which can be observed in the ¹H spectrum. colorado.edu

Interactive Table 1: Predicted NMR Data for this compound

This table outlines the expected, generalized NMR chemical shifts for the title compound based on established principles. Actual experimental values may vary.

Atom Type Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity
Carbonyl¹³C195 - 210Singlet
Aromatic C-Cl¹³C130 - 140Singlet
Aromatic C-F¹³C160 - 170Doublet (due to ¹JCF)
Aromatic C-H¹³C115 - 135Doublet (due to ¹JCH)
Aromatic C-CO¹³C135 - 145Singlet
Cycloheptyl CH-CO¹³C40 - 55Doublet (due to ¹JCH)
Cycloheptyl CH₂¹³C20 - 40Triplet (due to ¹JCH)
Aromatic H¹H7.0 - 8.0Doublet, Doublet of doublets
Cycloheptyl H-C-CO¹H3.0 - 3.5Multiplet
Cycloheptyl H¹H1.5 - 2.5Broad Multiplets
Phenyl F¹⁹F-100 to -120Multiplet (coupled to H)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing through-bond and through-space correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It would be used to trace the connectivity within the cycloheptyl ring and to determine the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. github.io It provides an unambiguous link between the ¹H and ¹³C assignments, confirming which protons are on which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the protons on the cycloheptyl carbon adjacent to the carbonyl group to the carbonyl carbon itself, and also from the aromatic protons to the carbonyl carbon, thus confirming the ketone linkage between the two rings. youtube.com

NMR spectroscopy can also be used to study reaction mechanisms. A common experiment is deuterium (B1214612) exchange, where an active proton in a molecule is replaced by deuterium from a solvent like D₂O. By monitoring the disappearance of a proton signal in the ¹H NMR spectrum over time, one can identify acidic protons, such as those on a carbon adjacent to a carbonyl group (α-protons). This can provide insight into enolate formation and other related reaction mechanisms. While the α-protons in this ketone are not highly acidic, their potential for exchange under specific conditions could be investigated. pnnl.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. pnnl.gov For this compound (C₁₄H₁₆ClFO), HRMS would confirm the molecular weight of 254.0928 g/mol , distinguishing it from other isomers or compounds with the same nominal mass. riekemetals.com

Analysis of the fragmentation patterns in the mass spectrum provides clues to the molecule's structure. Common fragmentation pathways for ketones include:

Alpha-Cleavage: Breakage of the bond between the carbonyl carbon and the adjacent cycloheptyl ring, leading to a stable acylium ion.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the cycloheptyl ring to the carbonyl oxygen, followed by cleavage, if sterically feasible.

Cleavage of the Aromatic Ring: Fragmentation involving the loss of chlorine, fluorine, or other parts of the phenyl group.

Interactive Table 2: Predicted HRMS Fragments for this compound

This table lists plausible fragments that could be observed in the mass spectrum, aiding in structural confirmation.

Fragment Formula Fragment Structure Predicted m/z Plausible Origin
[C₁₄H₁₆ClFO]⁺Molecular Ion254.0928Intact Molecule
[C₇H₄ClFO]⁺2-Chloro-4-fluorobenzoyl cation158.9907Alpha-cleavage
[C₇H₁₃]⁺Cycloheptyl cation97.1017Alpha-cleavage
[C₇H₄ClFO-CO]⁺[C₆H₄ClF]⁺130.0013Loss of CO from acylium ion

Hyphenated techniques that couple a separation method with mass spectrometry are standard for analyzing complex mixtures and assessing the purity of a compound. mdpi.com

GC-MS: Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable compounds. It would be used to separate the this compound from any unreacted starting materials, byproducts, or solvents. The mass spectrometer then provides a spectrum for the eluted peak, confirming its identity. rsc.org

LC-MS: Liquid Chromatography-Mass Spectrometry is a versatile technique used for a wide range of compounds, including those that are not volatile enough for GC. longdom.org LC-MS is particularly useful for monitoring the progress of the synthesis reaction by taking small aliquots from the reaction mixture over time and analyzing the relative amounts of reactants and products. longdom.orgresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to be dominated by characteristic absorptions corresponding to its key structural components: the aromatic ketone, the cycloheptyl ring, and the halogen substituents.

The most prominent feature in the spectrum would be the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. In saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. spectroscopyonline.compressbooks.pub However, in this compound, the carbonyl group is conjugated with the 2-chloro-4-fluorophenyl ring. This conjugation delocalizes the pi-electron density, slightly weakening the C=O double bond and lowering its stretching frequency by approximately 25-30 cm⁻¹. spectroscopyonline.compressbooks.pub Therefore, the C=O stretch for this compound is predicted to appear in the range of 1685-1690 cm⁻¹ . pressbooks.pub

Another diagnostic peak for ketones is the C-C-C stretching and bending vibration involving the carbonyl carbon and the two adjacent alpha-carbons (one from the phenyl ring and one from the cycloheptyl ring). For aromatic ketones, this vibration gives rise to an intense peak generally observed between 1300 and 1230 cm⁻¹ . spectroscopyonline.com

Other significant absorptions would include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Stronger bands from the cycloheptyl group appearing just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹ . libretexts.org

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

C-H Bending: Vibrations for the CH₂ groups of the cycloheptyl ring are expected around 1450-1470 cm⁻¹. qiboch.com

C-F and C-Cl Stretching: These bonds will produce strong, sharp absorptions in the fingerprint region of the spectrum, typically between 1250 and 1000 cm⁻¹ for C-F and between 800 and 600 cm⁻¹ for C-Cl.

Expected FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3050-3100Medium-WeakC-H StretchAromatic Ring
~2850-2960StrongC-H StretchCycloheptyl Ring
~1685-1690Strong, SharpC=O StretchAromatic Ketone
~1450-1600Medium-WeakC=C StretchAromatic Ring
~1450-1470MediumCH₂ Bend (Scissoring)Cycloheptyl Ring
~1230-1300StrongC-C-C Stretch/BendKetone
~1250-1000StrongC-F StretchFluoro-substituent
~800-600StrongC-Cl StretchChloro-substituent

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dictated by the presence of the substituted benzene (B151609) ring and the carbonyl group, which act as a conjugated chromophore system. Two primary types of electronic transitions are expected for this molecule.

n→π* Transition: This is a lower-energy, and therefore longer-wavelength, transition involving the excitation of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen to an antibonding pi orbital (π*) of the C=O double bond. This transition is typically weak (low molar absorptivity, ε) and is expected to produce a broad absorption band at approximately 300-320 nm . aip.org

π→π* Transition: These are higher-energy, shorter-wavelength transitions that involve the excitation of electrons from bonding pi orbitals (π) to antibonding pi orbitals (π*) within the aromatic ring and the conjugated carbonyl system. These transitions are much more intense (high molar absorptivity, ε). For substituted acetophenones, a strong absorption band corresponding to this transition is typically observed around 250-270 nm . aip.orgstudyraid.com

The presence of the chloro and fluoro substituents on the phenyl ring act as auxochromes. While they have non-bonding electrons, their primary electronic effect on the UV-Vis spectrum is to slightly modify the energy levels of the molecular orbitals of the benzene ring, potentially causing small shifts (either bathochromic or hypsochromic) in the λmax of the π→π* transition compared to an unsubstituted phenyl cycloheptyl ketone.

Expected Electronic Transitions for this compound

TransitionChromophoreExpected λmax (nm)Molar Absorptivity (ε)
n→πCarbonyl (C=O)~300-320Low
π→πPhenyl Ring / C=O~250-270High

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful analysis of a suitable single crystal of this compound would provide unambiguous confirmation of its molecular structure, connectivity, and stereochemistry.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Key structural questions that would be answered include:

Conformation of the Cycloheptyl Ring: The flexible seven-membered cycloheptyl ring can adopt several low-energy conformations, most commonly a twisted-chair or a twisted-boat form. X-ray crystallography would identify the exact conformation present in the crystal lattice.

Molecular Planarity and Torsion Angles: The analysis would determine the degree of planarity of the 2-chloro-4-fluorophenyl ring. Crucially, it would reveal the torsion angle between the plane of the phenyl ring and the plane of the carbonyl group. This angle is a balance between the electronic stabilization from conjugation (favoring planarity) and the steric hindrance from the bulky cycloheptyl group (favoring a more twisted arrangement). mun.ca

Intermolecular Interactions: The crystal packing would be elucidated, revealing any significant non-covalent interactions that stabilize the crystal lattice. These could include hydrogen bonds (e.g., C-H···O interactions involving the carbonyl oxygen), halogen bonds (involving the chlorine atom), or π-π stacking interactions between aromatic rings of adjacent molecules. man.ac.ukmdpi.com

The results would be presented as a set of crystallographic data, including the parameters of the unit cell, the space group, and the final R-factor, which indicates the quality of the structural refinement.

Hypothetical X-ray Crystallographic Data Parameters

ParameterDescriptionExpected Value / Information
Crystal SystemThe basic geometric classification of the crystal lattice.e.g., Monoclinic or Orthorhombic
Space GroupThe symmetry group of the crystal.e.g., P2₁/c or Pbca
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.e.g., a = 10-15 Å, b = 8-12 Å, c = 15-20 Å
C=O Bond LengthThe distance between the carbon and oxygen of the carbonyl.~1.22-1.24 Å
C-Cl Bond LengthThe distance between the aromatic carbon and chlorine.~1.73-1.75 Å
C-F Bond LengthThe distance between the aromatic carbon and fluorine.~1.34-1.36 Å
Phenyl-C=O Torsion AngleThe dihedral angle defining the twist of the ketone group relative to the ring.e.g., 20-40° (due to steric hindrance)
Cycloheptyl ConformationThe 3D shape of the seven-membered ring.e.g., Twisted-chair

Chemical Transformations and Derivatization Reactions of 2 Chloro 4 Fluorophenyl Cycloheptyl Ketone

Reduction Reactions of the Ketone Moiety

The carbonyl group of 2-Chloro-4-fluorophenyl cycloheptyl ketone is susceptible to reduction, yielding the corresponding secondary alcohol, (2-Chloro-4-fluorophenyl)(cycloheptyl)methanol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of this transformation.

Chemoselective Reduction to Corresponding Alcohols using Various Reducing Agents

The reduction of the ketone to the corresponding alcohol can be achieved using a variety of metal hydride reagents. The general transformation is depicted below:

Figure 1: General Reduction of this compound to (2-Chloro-4-fluorophenyl)(cycloheptyl)methanol.

Commonly employed reducing agents for such transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, often used in protic solvents like methanol (B129727) or ethanol, and is known for its chemoselectivity, typically not reducing esters, amides, or carboxylic acids. Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. It can reduce a wider range of functional groups in addition to ketones.

Another class of reducing agents includes alkylborohydrides, such as the Selectrides (L-Selectride®, N-Selectride®, and K-Selectride®). These are sterically hindered reagents that can provide high stereoselectivity in the reduction of cyclic and acyclic ketones.

The following table summarizes the expected outcomes and general conditions for these reductions, although specific experimental data for this compound is not available in the provided search results.

Reducing AgentTypical SolventRelative ReactivityGeneral Remarks
Sodium Borohydride (NaBH₄)Methanol, EthanolMildGood chemoselectivity for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFStrongReduces a wide variety of carbonyl compounds.
N-Selectride®THFModerate to HighSterically hindered, often provides high stereoselectivity.

Diastereoselectivity and Enantioselectivity in Ketone Reduction Processes

When a prochiral ketone such as this compound is reduced, a new stereocenter is created at the carbinol carbon, leading to the possibility of diastereomers and enantiomers.

Diastereoselectivity: The cycloheptyl ring can adopt various conformations, and the approach of the hydride reagent to the carbonyl carbon can be influenced by the steric bulk of the substituents. This can lead to the preferential formation of one diastereomer over another. For instance, attack from the less hindered face is generally favored.

Enantioselectivity: To achieve an enantioselective reduction, where one enantiomer of the alcohol is formed in excess, a chiral reducing agent or a chiral catalyst is required. Common methods include the use of chiral borane reagents or catalytic hydrogenation with a chiral metal complex. While the search results discuss these methodologies in a general context, specific applications to this compound have not been detailed.

Oxidation Reactions

The oxidation of this compound can lead to different products depending on the oxidant and reaction conditions.

Baeyer-Villiger Oxidation and Rearrangement of the Ketone

The Baeyer-Villiger oxidation is a classic reaction that converts a ketone into an ester (or a lactone from a cyclic ketone) through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

In the case of this compound, there are two possible products depending on which group migrates: the 2-chloro-4-fluorophenyl group or the cycloheptyl group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. Since the cycloheptyl group is a secondary alkyl group, it is expected to have a higher migratory aptitude than the aryl group. Therefore, the predicted major product would be cycloheptyl 2-chloro-4-fluorobenzoate.

Figure 2: Predicted Baeyer-Villiger Oxidation of this compound.

Other Selective Oxidation Reactions on the Molecule

While the Baeyer-Villiger oxidation is a key transformation, other selective oxidations could potentially target other parts of the molecule. For instance, strong oxidizing agents under harsh conditions could lead to the cleavage of the aromatic ring or the cycloheptyl ring. However, specific examples for this compound are not available in the provided information.

Substitution Reactions

Substitution reactions could occur on the aromatic ring of this compound. The existing chloro and fluoro substituents, as well as the cycloheptylcarbonyl group, will direct the position of any new substituent.

The chloro and fluoro groups are ortho, para-directing deactivators for electrophilic aromatic substitution due to their electron-withdrawing inductive effects and electron-donating resonance effects. The cycloheptylcarbonyl group is a meta-directing deactivator due to its electron-withdrawing nature. The interplay of these directing effects would determine the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions. However, specific studies on the substitution reactions of this particular ketone were not found in the search results.

Nucleophilic Aromatic Substitution on the Fluorophenyl Ring

The 2-chloro-4-fluorophenyl ring in the target molecule is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the cycloheptyl ketone group, which lowers the electron density of the aromatic ring and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The substitution is expected to occur preferentially at the positions ortho and para to the activating ketone group.

In this specific molecule, both the chlorine (position 2, ortho) and fluorine (position 4, para) atoms are potential leaving groups. In SNAr reactions, fluoride is generally a better leaving group than chloride. This is because fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and helps to stabilize the transition state leading to the Meisenheimer complex. nih.gov Consequently, nucleophilic attack is anticipated to predominantly occur at the C-4 position, leading to the displacement of the fluoride ion.

A variety of nucleophiles can be employed in this reaction, leading to a diverse array of derivatives. The general reaction is outlined below:


Figure 1: General scheme for Nucleophilic Aromatic Substitution on this compound.


Nucleophile (Nu-)Reagent ExamplePotential Product
MethoxideSodium Methoxide (NaOCH₃)2-Chloro-4-methoxyphenyl cycloheptyl ketone
AmineAmmonia (NH₃)2-Chloro-4-aminophenyl cycloheptyl ketone
ThiolateSodium Thiophenoxide (NaSPh)2-Chloro-4-(phenylthio)phenyl cycloheptyl ketone
HydroxideSodium Hydroxide (NaOH)2-Chloro-4-hydroxyphenyl cycloheptyl ketone

Substitution Reactions at the α-Carbon or with the Chlorine Atom

Reactions at the α-Carbon

The carbon atom adjacent to the carbonyl group on the cycloheptyl ring, known as the α-carbon, is another key site for reactivity. The hydrogen atoms attached to this carbon (α-hydrogens) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.org These reactions can proceed through either an enol or an enolate ion intermediate, typically under acidic or basic conditions, respectively. wikipedia.orgyoutube.com

This reactivity allows for α-substitution reactions where an α-hydrogen is replaced by an electrophile. libretexts.orgmsu.edu A common example is α-halogenation, which can be achieved by treating the ketone with a halogen (e.g., Br₂) in an acidic medium like acetic acid. wikipedia.org The resulting α-halo ketone is a versatile synthetic intermediate. Another important transformation is α-alkylation, which involves the formation of the enolate using a strong base (e.g., lithium diisopropylamide, LDA) followed by reaction with an alkyl halide.


Figure 2: General scheme for substitution at the α-carbon.


Reaction TypeReagentsProduct Structure
α-BrominationBr₂, Acetic Acid2-(2-Chloro-4-fluorobenzoyl)-2-bromocycloheptanone
α-Alkylation1. LDA; 2. Methyl Iodide2-(2-Chloro-4-fluorobenzoyl)-2-methylcycloheptanone
α-DeuterationD₂O, Acid or Base catalyst2-(2-Chloro-4-fluorobenzoyl)-2-deuteriocycloheptanone

Substitution of the Chlorine Atom

While nucleophilic aromatic substitution is more likely at the fluorine-bearing carbon, substitution of the chlorine atom is also possible, typically under different reaction conditions. Metal-catalyzed cross-coupling reactions, for instance, could be employed to replace the chlorine atom with various other groups. However, under typical SNAr conditions, the chlorine at the C-2 position is a less favorable leaving group compared to the fluorine at the C-4 position. nih.gov

Rearrangement Reactions

Investigation of Skeletal Rearrangements Influenced by the 2-Chloro-4-fluorophenyl and Cycloheptyl Substituents

The structure of this compound, featuring a bulky cycloheptyl ring and a substituted aromatic moiety, presents possibilities for skeletal rearrangements under specific reaction conditions. While specific studies on this molecule are not detailed, analogies can be drawn from the known reactivity of similar ketones.

For instance, if an α-halo derivative of the ketone were prepared as described in section 6.3.2, it could potentially undergo a Favorskii rearrangement upon treatment with a base. This reaction would involve the formation of a cyclopropanone intermediate followed by ring opening, leading to a rearranged carboxylic acid derivative (e.g., a cyclopentyl carboxylic acid with a pendant substituent). The stereochemical and electronic influences of the 2-chloro-4-fluorophenyl group would play a critical role in the reaction's feasibility and outcome.

Under strong acidic conditions, rearrangements involving carbocationic intermediates on the cycloheptyl ring could also be envisioned. The stability of such intermediates and the propensity for hydride or alkyl shifts would be influenced by the steric demands of the aroyl group. The electron-withdrawing nature of the 2-chloro-4-fluorophenyl substituent would likely destabilize any carbocation formed at the α-position, potentially favoring rearrangements that locate the positive charge elsewhere on the cycloaliphatic ring.

Cycloaddition and Annulation Reactions

Participation of this compound in Heterocyclic Ring Formation (e.g., Pyrimidines, Oxazoles, Imidazoles)

Ketones are fundamental building blocks in heterocyclic synthesis, and this compound can serve as a precursor to a variety of heterocyclic systems. These syntheses often involve the reaction of the ketone's carbonyl group or a derivative thereof with a reagent containing the necessary heteroatoms to form the new ring.

Pyrimidine Synthesis: Pyrimidines are often formed by the condensation of a three-carbon unit with a compound containing an amidine functional group (e.g., guanidine, urea). thieme-connect.descispace.com While the ketone itself is not a direct 1,3-dielectrophile, it can be converted into a suitable precursor. For example, a Claisen-Schmidt condensation with an aldehyde could form an α,β-unsaturated ketone, which could then react with an amidine to form a dihydropyrimidine, followed by oxidation to the aromatic pyrimidine. growingscience.com

Oxazole Synthesis: The synthesis of oxazoles frequently starts from α-acylamino ketones (Robinson-Gabriel synthesis) or by reacting an α-halo ketone with a primary amide. pharmaguideline.comnih.govnih.gov Following the α-halogenation of this compound (as discussed in 6.3.2), the resulting α-bromo ketone could be treated with an amide, such as benzamide, to yield a highly substituted oxazole. The reaction proceeds via initial N-alkylation of the amide, followed by cyclization and dehydration.

Imidazole Synthesis: Imidazoles can also be prepared from α-halo ketones. nih.gov Reaction of the α-bromo derivative of the title ketone with formamide or a mixture of an aldehyde and ammonia could lead to the formation of an imidazole ring. organic-chemistry.org This approach, known as the Debus synthesis, is a versatile method for creating substituted imidazoles.

The table below summarizes plausible pathways for the formation of these key heterocycles.

Target HeterocycleRequired Co-Reagent(s)Key Intermediate/Strategy
PyrimidineAldehyde, Amidine (e.g., Guanidine)Formation of an α,β-unsaturated ketone intermediate, followed by cyclocondensation.
OxazolePrimary Amide (e.g., Benzamide)α-bromination of the ketone, followed by reaction with the amide.
ImidazoleAldehyde, Ammoniaα-bromination of the ketone, followed by reaction with aldehyde and ammonia source.

Applications in Complex Molecular Synthesis

Building Block in Pharmaceutical Intermediates

The presence of both chloro and fluoro substituents on the phenyl ring, coupled with the reactive ketone functionality, makes 2-Chloro-4-fluorophenyl cycloheptyl ketone a prime candidate for use as a building block in the synthesis of pharmaceutical intermediates. The specific placement of the halogen atoms can influence the electronic properties of the molecule and provide handles for further chemical modification.

While direct examples of the use of this compound in the synthesis of biologically relevant scaffolds are not extensively documented in publicly available literature, the utility of closely related chloro-fluorophenyl ketones is well-established. For instance, (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone serves as a crucial intermediate in the synthesis of Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. synthinkchemicals.comchemicalbook.com This analogous compound undergoes a series of transformations, including etherification and reduction, to construct the final complex drug molecule. google.com

Based on these precedents, it can be postulated that this compound could be employed in a similar capacity. The ketone functionality can be a site for nucleophilic addition or reduction to an alcohol, which can then be further functionalized. The chloro and fluoro groups can modulate the reactivity of the aromatic ring and its susceptibility to various coupling reactions, which are instrumental in building the complex skeletons of modern pharmaceuticals. The cycloheptyl group, while less common than smaller rings like cyclopentyl or cyclohexyl, can also play a significant role in determining the pharmacokinetic profile of a potential drug molecule by influencing its lipophilicity and conformational flexibility.

The design and synthesis of advanced precursors are a critical phase in drug discovery, enabling the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. The structural features of this compound make it an attractive starting point for such endeavors. The chloro and fluoro substituents are often incorporated into drug candidates to enhance their metabolic stability and binding affinity. google.com

The synthesis of advanced precursors from this ketone could involve a variety of chemical transformations. For example, the ketone could be converted to an amine via reductive amination, a common strategy for introducing basic nitrogen atoms into a molecule, which is often crucial for biological activity. Alternatively, the aromatic ring could be further functionalized through reactions that are selective for the positions activated or deactivated by the existing halogen substituents. The development of synthetic routes that leverage the unique reactivity of this building block could lead to the efficient production of a diverse range of molecular scaffolds for biological screening.

Precursor for Agrochemical Synthesis

The principles that make halogenated compounds valuable in pharmaceuticals often extend to the field of agrochemicals. The introduction of halogen atoms can enhance the efficacy and selectivity of pesticides and herbicides.

Theoretically, this compound could serve as a precursor for novel agrochemicals. The ketone could be transformed into various heterocyclic systems known to possess pesticidal or herbicidal properties. The cycloheptyl ring could also contribute to the compound's environmental fate and soil mobility, which are important considerations in the development of new agrochemicals. The development of synergistic pesticide compositions often involves the combination of different active moieties, and this ketone could serve as a scaffold for creating such multi-component systems. google.com

Diversification of Bioactive Molecules

The ability to modify a complex molecule in the later stages of its synthesis, known as late-stage functionalization (LSF), is a powerful tool for drug discovery and development. It allows for the rapid exploration of the chemical space around a lead compound.

The structure of this compound makes it a potential substrate for late-stage functionalization reactions, particularly those involving C-C bond transformations. While specific examples involving this compound are not documented, the general principles of LSF are applicable. sigmaaldrich.com The aromatic ring of the ketone possesses C-H bonds that could be targeted for functionalization through transition metal-catalyzed cross-coupling reactions. synthinkchemicals.com

For instance, palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis and have been successfully applied in the late-stage functionalization of complex molecules. A molecule like this compound, if incorporated into a larger bioactive scaffold, could undergo further diversification. The chloro substituent itself could be a site for cross-coupling reactions, allowing for the introduction of new carbon-based functionalities. This approach enables the fine-tuning of a molecule's properties without the need for a complete de novo synthesis. The development of selective C-C bond-forming reactions that are tolerant of the other functional groups present in the molecule would be key to its successful application in this context.

Catalyst Development and Ligand Synthesis

The unique structural features of this compound, specifically the presence of a bulky cycloheptyl group, a reactive ketone functional group, and an electronically modified phenyl ring, suggest its potential as a versatile scaffold in the development of novel catalysts and ligands. While direct research on this specific molecule is not extensively documented in publicly available literature, its constituent parts provide a strong basis for exploring its applications in catalysis.

The ketone's carbonyl group can act as a coordination site for metal centers, and the cycloheptyl moiety can introduce specific steric bulk, influencing the stereochemical outcome of catalytic reactions. Furthermore, the chloro and fluoro substituents on the phenyl ring can modulate the electronic properties of any derived ligand, thereby fine-tuning the reactivity of the associated metal catalyst.

Potential for the Synthesis of Novel Ligands for Enantioselective Catalysis

The synthesis of chiral ligands from ketone precursors is a well-established strategy in asymmetric catalysis. Ketones can be transformed into a variety of chiral ligands, such as amino alcohols and diamines, which are crucial components of many successful enantioselective catalysts. For instance, the reduction of a ketone to a chiral alcohol, followed by further functionalization, can yield valuable ligands for asymmetric transfer hydrogenation and other reduction reactions. The cycloheptyl group in this compound could play a significant role in creating a unique chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalyzed reactions.

The general approach to synthesizing chiral ligands from ketones often involves an initial asymmetric reduction or addition to the carbonyl group. The resulting chiral alcohol or amine can then be further elaborated. While no specific examples utilizing this compound are available, the principles of ligand design suggest that it could be a valuable starting material for creating novel chiral phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands.

Incorporation into Chiral Organocatalysts or Metal-Ligand Complexes

Beyond serving as a precursor to discrete ligands, this compound has the potential to be directly incorporated into chiral organocatalysts or to form metal-ligand complexes with interesting catalytic properties.

In the realm of organocatalysis, ketones can participate in reactions such as proline-catalyzed aldol (B89426) or Mannich reactions, acting as the nucleophilic component after forming an enamine intermediate. The steric and electronic properties of the cycloheptyl and substituted phenyl groups would influence the transition state of such reactions, potentially leading to novel reactivity and selectivity.

Furthermore, ketones can directly coordinate to metal centers, acting as η¹-O-bonded or η²-C,O-bonded ligands. wikipedia.org This coordination can be a key step in various catalytic cycles. In the context of this compound, the resulting metal complex would possess a unique steric and electronic environment defined by the cycloheptyl and 2-chloro-4-fluorophenyl substituents. Such complexes could find applications in reactions like C-H activation or cross-coupling, where the ligand sphere plays a critical role in determining the catalyst's performance. The interaction between the metal and the ketone ligand, often involving metal-ligand cooperation, is a frontier in catalyst design. nih.gov Although specific research on complexes of this compound is not available, the fundamental principles of coordination chemistry suggest its potential to form novel and reactive metal-ligand complexes.

Future Research Directions

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. mdpi.comsemanticscholar.org Future research on the synthesis of 2-Chloro-4-fluorophenyl cycloheptyl ketone will likely prioritize the incorporation of these principles.

Exploration of Bio-Catalytic and Photo-Catalytic Approaches

Bio-catalysis offers a promising avenue for the synthesis of complex molecules under mild conditions. Enzymes, as natural catalysts, can provide high levels of stereo-, regio-, and chemo-selectivity, which are often challenging to achieve with traditional chemical catalysts. For the synthesis of this compound, research could focus on identifying or engineering enzymes, such as ketoreductases, for the asymmetric reduction of a suitable precursor to yield an enantiomerically pure product. mdpi.com The use of enzymes could circumvent the need for harsh reagents and protecting groups, thereby streamlining the synthetic process.

Solvent-Free and Atom-Economical Reaction Design

A core tenet of green chemistry is the minimization of waste, a goal directly addressed by solvent-free and atom-economical reaction designs. mdpi.comsemanticscholar.org Traditional syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Future research should aim to develop solid-state or solvent-free reaction conditions for the synthesis of this compound. This could involve techniques such as mechanochemistry (grinding) or reactions in eutectic mixtures.

Atom economy , a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, will also be a key consideration. Synthetic routes with high atom economy, such as addition or cycloaddition reactions, will be favored over substitution or elimination reactions that generate stoichiometric byproducts. For instance, a direct acylation of 1-chloro-3-fluorobenzene (B165101) with a cycloheptylcarbonyl equivalent that incorporates all atoms into the final product would be a significant advancement.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the best of both worlds: the selectivity of enzymes and the versatility of traditional organic chemistry. nih.gov This hybrid approach can provide efficient pathways to complex molecules that are not readily accessible by either method alone.

Investigation of Enzymatic Transformations for Highly Selective Synthesis

The application of enzymatic transformations in the synthesis of this compound could be particularly valuable for controlling stereochemistry. For example, a prochiral precursor could be selectively transformed by an enzyme to create a chiral center with high enantiomeric excess. mdpi.com Research in this area would involve screening enzyme libraries for suitable candidates or using protein engineering to tailor an enzyme for a specific transformation. A potential chemoenzymatic route could involve the enzymatic resolution of a racemic intermediate, followed by conventional chemical steps to complete the synthesis. researchgate.net

Enzymatic Transformation Potential Application in Synthesis Key Advantage
Ketoreductase-catalyzed reductionAsymmetric synthesis of a chiral alcohol precursorHigh enantioselectivity
Lipase-catalyzed resolutionSeparation of racemic intermediatesAccess to enantiopure compounds
Transaminase-catalyzed aminationIntroduction of a nitrogen-containing functional group with stereocontrolHigh stereoselectivity

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, has garnered considerable attention for its potential to make chemical production safer, more efficient, and scalable. nih.govmdpi.com The use of microreactors or tube reactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and purities. uni-muenchen.de

Continuous Flow Synthesis for Scalable and Efficient Production

The synthesis of this compound could be significantly enhanced by transitioning from batch to continuous flow processes. nih.gov A multi-step synthesis could be "telescoped" into a single continuous sequence, eliminating the need for isolation and purification of intermediates. nih.gov This not only saves time and resources but also allows for the safe handling of hazardous reagents and unstable intermediates. For instance, a Grignard reaction to form the ketone, which is often exothermic and difficult to control on a large scale in batch, could be performed safely and efficiently in a flow reactor with superior heat exchange capabilities. mdpi.com Research in this area would focus on optimizing reaction conditions in a flow setup and developing integrated systems for synthesis, workup, and purification.

Parameter Batch Synthesis Continuous Flow Synthesis
Heat Transfer Limited, potential for hotspotsExcellent, precise temperature control
Safety Handling of large quantities of hazardous materialsSmall reaction volumes, enhanced safety
Scalability Difficult, requires re-optimizationStraightforward by running the system for longer
Process Control LimitedPrecise control over reaction parameters

Advanced Catalytic Systems

The development of sophisticated catalytic systems is crucial for advancing the synthesis of complex molecules like this compound. Future research will likely concentrate on catalysts that offer high enantioselectivity and diastereoselectivity, enabling the precise control of the three-dimensional arrangement of atoms.

Design and Implementation of Novel Catalytic Systems for Highly Enantioselective and Diastereoselective Transformations

The synthesis of specific stereoisomers of cyclic ketones is a significant challenge in organic chemistry. acs.orgnih.gov The development of novel catalytic systems is a key area of research to address this challenge. These systems aim to provide high yields and excellent control over the stereochemistry of the products.

Recent advancements have seen the use of various metals and organic molecules as catalysts for these transformations. For instance, iron-catalyzed hydrogen atom transfer (HAT) has been employed for the diastereoselective synthesis of cyclic ketones. acs.orgnih.govacs.org This method allows for the creation of two adjacent stereocenters with a high degree of control. Another approach involves cobalt-catalyzed reactions, which have shown promise in the enantioselective synthesis of α-aryl ketones. st-andrews.ac.uk

Brønsted acids have also been utilized as catalysts for the α-alkylation of ketones through C-C bond activation, offering a metal-free alternative. nih.gov Furthermore, biocatalytic cascades combining ene-reductases and imine reductases/reductive aminases have been developed for the synthesis of chiral amines from α,β-unsaturated ketones, showcasing the potential of enzymatic methods. acs.org

Future research in this area will likely focus on the design of new chiral ligands for metal catalysts and the development of more efficient organocatalysts and biocatalysts. The goal is to create more versatile and robust catalytic systems that can be applied to a wide range of substrates, including those with challenging structural features like this compound. The exploration of dual-catalyst systems, which can combine different modes of activation, is also a promising avenue. nih.gov

Table 1: Examples of Advanced Catalytic Systems for Ketone Synthesis This table is interactive. You can sort and filter the data.

Catalytic System Reaction Type Key Features Potential Application
Iron-catalyzed HAT Diastereoselective ring expansion/contraction Forms two contiguous stereocenters. acs.orgnih.govacs.org Synthesis of substituted cycloheptanones.
Chiral Cobalt-salen Enantioselective semipinacol rearrangement Access to enantioenriched α-aryl ketones. st-andrews.ac.uk Asymmetric synthesis of ketone derivatives.
Brønsted Acid (TfOH) α-Alkylation via C-C bond cleavage Metal-free, high regioselectivity. nih.gov Functionalization of the cycloheptyl ring.
Dual Biocatalytic Cascade Asymmetric reductive amination High diastereomeric and enantiomeric ratios. acs.org Introduction of chiral amine functionalities.
Chiral Lewis Acid/Photoredox Asymmetric [3+2] photocycloaddition Enantiocontrolled construction of cyclopentanes. nih.gov Synthesis of complex polycyclic structures.

Integration of Predictive Modeling and Machine Learning in Synthesis Design

The integration of computational tools, particularly predictive modeling and machine learning, is set to revolutionize the field of organic synthesis. vapourtec.com These technologies can accelerate the discovery and optimization of new reactions by analyzing vast amounts of data to identify patterns and predict outcomes. nih.govbeilstein-journals.org

Leveraging Computational Tools for Reaction Discovery, Optimization, and Selectivity Prediction

Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions, including yield, selectivity, and optimal conditions. vapourtec.combeilstein-journals.orgacs.org By training on large datasets of known reactions, these models can suggest the most promising starting materials, catalysts, and solvents for a new transformation. nih.gov This data-driven approach can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. bohrium.com

One of the major challenges in synthesis is predicting stereoselectivity. arxiv.orgnih.gov Machine learning models are being developed to quantitatively predict the enantiomeric or diastereomeric excess of a reaction. arxiv.orgnih.govarxiv.org These models take into account the structural features of the reactants, catalysts, and solvents to forecast the stereochemical outcome. nih.gov For a molecule like this compound, where stereochemistry is a key aspect, such predictive tools would be invaluable.

Furthermore, computational tools are being developed for automated reaction discovery. umich.eduhokudai.ac.jp These methods can explore the potential energy surface of a reaction to identify new pathways and intermediates. By combining quantum mechanical calculations with machine learning, researchers can screen for novel transformations that might not be intuitively obvious. bohrium.com

The future of synthesis design will likely involve a synergistic relationship between human chemists and intelligent computational systems. Chemists will provide the creativity and intuition, while machine learning models will offer data-driven insights and predictions to guide experimental work. nih.gov This integrated approach will undoubtedly accelerate the development of efficient and selective syntheses for complex target molecules.

Table 2: Applications of Predictive Modeling and Machine Learning in Synthesis This table is interactive. You can sort and filter the data.

Application Area Computational Approach Predicted Parameters Impact on Synthesis
Reaction Condition Recommendation Neural Networks Catalysts, solvents, reagents, temperature. nih.gov Reduces experimental optimization efforts.
Reaction Outcome Prediction Graph-based Machine Learning Major product structure. stanford.edu Facilitates retrosynthetic planning.
Stereoselectivity Prediction Composite Machine Learning Models Enantiomeric/diastereomeric ratio. arxiv.orgnih.govnih.gov Enables design of highly selective reactions.
Reaction Discovery Automated Reaction Path Search Novel reaction pathways and intermediates. umich.eduhokudai.ac.jp Uncovers new synthetic methodologies.
Catalyst Design Bayesian Optimization Optimal catalyst structure and properties. bohrium.comdigitellinc.com Accelerates the discovery of new catalysts.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4-fluorophenyl cycloheptyl ketone, and how can reaction conditions be optimized?

A Friedel-Crafts acylation approach is commonly employed for analogous aryl ketones. Using cycloheptanecarbonyl chloride and 2-chloro-4-fluorobenzene under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C can yield the target compound. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) and purify via column chromatography. Optimize stoichiometry (1:1.2 molar ratio of aryl substrate to acyl chloride) to minimize side products like diaryl ketones .

Q. How can researchers confirm the structural identity and purity of this compound?

Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts to structurally similar ketones (e.g., 4-chlorophenyl phenyl-d5 ether in shows characteristic aryl and carbonyl signals).
  • FT-IR : Confirm the ketone C=O stretch near 1680–1720 cm⁻¹.
  • GC-MS/HPLC : Assess purity (>95%) using NIST reference spectra (e.g., sulfonyl chlorides in demonstrate validated spectral libraries) .

Q. What safety protocols are critical when handling this compound?

Chlorinated/fluorinated aromatics often require:

  • PPE : Nitrile gloves, lab coat, and fume hood use (per OSHA guidelines in ).
  • Waste disposal : Segregate halogenated waste and consult professional disposal services (as emphasized for pyrimidine derivatives in ).
  • First aid : Immediate decontamination for skin contact and 48-hour medical observation if ingested (based on chlorophenol protocols in ) .

Advanced Research Questions

Q. How does the substituent pattern (chloro/fluoro) influence the compound’s reactivity in nucleophilic acyl substitutions?

The electron-withdrawing Cl and F groups meta to the ketone enhance electrophilicity at the carbonyl carbon. Compare kinetics with non-halogenated analogs using UV-Vis or ¹⁹F NMR to track reaction rates. ’s X-ray data for 2-chloro-N-(4-fluorophenyl)acetamide reveals intramolecular H-bonding, which may stabilize transition states .

Q. What analytical methods resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies may arise from polymorphic forms or impurities. Use:

  • DSC/TGA : Determine phase transitions and thermal stability.
  • Single-crystal XRD : Resolve structural ambiguities (as in ’s hydrogen-bonded networks).
  • Elemental analysis : Verify stoichiometry (e.g., ±0.3% deviation for C/H/N) .

Q. How can computational modeling predict the compound’s environmental adsorption on indoor surfaces?

Apply density functional theory (DFT) to calculate adsorption energies on silica or cellulose (common indoor surfaces). Compare with experimental microspectroscopic data (e.g., ’s surface chemistry studies). Molecular dynamics simulations can model diffusion rates in air-interface systems .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) versus Lewis acids (e.g., FeCl₃) to minimize carbocation rearrangements.
  • Solvent optimization : Replace dichloromethane with toluene for higher boiling points and easier scalability.
  • In situ monitoring : Use ReactIR to detect intermediates and adjust reagent addition rates .

Methodological Notes

  • Spectral reference discrepancies : Cross-validate NMR data with NIST WebBook entries () to avoid misassignments.
  • Reaction scalability : Pilot reactions (1–10 mmol) should precede >100 mmol syntheses to identify exothermic risks (per ’s waste-handling guidelines).
  • Environmental impact : Assess aerobic/anaerobic degradation pathways using OECD-compliant assays (per ’s regulatory frameworks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.